2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a trifluoromethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, acyl chlorides, and triazole derivatives. The key steps in the synthesis may include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving triazole and pyrimidine precursors under acidic or basic conditions.
Introduction of the phenyl group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the trifluoromethylphenylacetamide moiety: This can be accomplished through nucleophilic substitution reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its bioavailability and metabolism.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide
- 2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific structural features, such as the trifluoromethyl group and the triazolopyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(7-methyl-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-10-17-27-28(20(31)29(17)19(25-13)14-6-3-2-4-7-14)12-18(30)26-16-9-5-8-15(11-16)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPVAUWGGSYKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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